molecular formula C9H10ClN3 B2658852 1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine CAS No. 6463-41-8

1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine

Cat. No.: B2658852
CAS No.: 6463-41-8
M. Wt: 195.65
InChI Key: BBHIPBFRTBIKAC-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine (CAS: 6463-41-8) is a pyrazole derivative with a partially saturated pyrazole ring (4,5-dihydro) and a 3-chlorophenyl substituent. Its molecular formula is C₉H₁₀ClN₃, and it is alternatively named 1-(m-chlorophenyl)-3-amino-2-pyrazoline . The compound is synthesized via cyclization of 3-chlorophenylhydrazine hydrochloride with 3-aminocrotonitrile under acidic reflux conditions . The dihydro-pyrazole core distinguishes it from fully aromatic pyrazoles, conferring unique conformational flexibility and electronic properties that influence its reactivity and biological interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chlorophenyl)-3,4-dihydropyrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c10-7-2-1-3-8(6-7)13-5-4-9(11)12-13/h1-3,6H,4-5H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHIPBFRTBIKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(N=C1N)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6463-41-8
Record name 1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization with an appropriate reagent such as acetic acid under reflux conditions . Another method involves the use of 3-chlorophenylhydrazine and ethyl acetoacetate in the presence of a base like sodium ethoxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that 1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine exhibits significant anti-inflammatory and analgesic activities. Studies have shown that compounds in this class can inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation and pain relief.

A notable study demonstrated that derivatives of pyrazolone compounds, including this compound, showed improved gastrointestinal tolerance compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone .

Anticancer Potential

The compound has also been investigated for its anticancer properties . Preliminary findings suggest that it may act as an enzyme inhibitor, modulating pathways involved in cancer cell proliferation. The interaction with specific proteins can lead to apoptosis in cancer cells, making it a candidate for further development in oncology .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. Research has indicated that:

  • The presence of specific functional groups can significantly influence the anti-inflammatory activity.
  • Compounds with acidic centers (like carboxylic acids) tend to exhibit higher activity compared to their esterified counterparts .

Case Study 1: Pyrazolone Derivatives in Pain Management

A study evaluated a series of pyrazolone derivatives, including this compound, for their analgesic efficacy. The results indicated that certain modifications led to enhanced potency and reduced side effects compared to conventional analgesics .

Case Study 2: Anticancer Activity Assessment

In vitro studies assessed the anticancer effects of this compound against various cancer cell lines. The findings suggested a dose-dependent inhibition of cell growth, highlighting its potential as a lead compound in cancer therapy .

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Features
1-(3-Chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine C₉H₁₀ClN₃ 195.65 3-chlorophenyl, dihydro-pyrazole Partially saturated pyrazole ring
1-(3,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazol-3-amine (65) C₁₀H₁₁Cl₂N₃ 259.12 3,4-dichlorophenyl, methyl, dihydro-pyrazole Enhanced lipophilicity due to dichloro substitution
1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine (22) C₁₀H₁₀ClN₃ 207.66 3-chlorophenyl, methyl, aromatic pyrazole Fully aromatic pyrazole ring
1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine C₁₀H₉ClFN₃ 225.65 4-chloro-3-fluorophenylmethyl Fluorine-induced electronic modulation
1-(3-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine C₁₆H₁₁ClF₃N₃ 337.73 3-chlorophenyl, 3-CF₃-phenyl High hydrophobicity from CF₃ group

Research Findings and Implications

  • Activity Trends : Dichloro and trifluoromethyl substitutions correlate with enhanced biological activity in kinase studies, but the dihydro-pyrazole scaffold balances flexibility and solubility for in vivo applications .

Biological Activity

1-(3-Chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. The following sections provide a comprehensive overview of its biological activities based on recent studies and findings.

  • Chemical Name : this compound
  • CAS Number : 6463-41-8
  • Molecular Formula : C9H10ClN3
  • Molecular Weight : 199.65 g/mol

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The compound has shown promising results against a range of pathogens.

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.300.35
Pseudomonas aeruginosa0.400.45

The minimum inhibitory concentration (MIC) values indicate that the compound exhibits significant antimicrobial activity, particularly against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been investigated. In vitro studies have demonstrated that compounds similar to this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes.

Compound IC50 (μM)
This compound0.02 - 0.04
Standard (Diclofenac)0.05

These findings suggest that the compound could be developed as a non-steroidal anti-inflammatory drug (NSAID) with selective COX inhibition .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been a focal point in medicinal chemistry. Studies have reported that compounds containing a pyrazole ring can inhibit cancer cell proliferation.

Cell Line Inhibition (%)
HepG2 (Liver Cancer)54.25
HeLa (Cervical Cancer)38.44

Docking studies have indicated that these compounds may interact with tubulin, leading to cell cycle arrest in the G2/M phase, thus providing a mechanism for their anticancer effects .

Case Studies

  • Antimicrobial Evaluation : A study conducted on various pyrazole derivatives highlighted that compound 7b (closely related to our target compound) exhibited the highest antimicrobial activity with MIC values as low as 0.22 μg/mL against Staphylococcus aureus .
  • Anti-inflammatory Research : A series of pyrazole derivatives were synthesized and tested for COX inhibition; results showed that many derivatives had IC50 values in the low micromolar range, indicating significant anti-inflammatory potential .
  • Anticancer Properties : Research on aminopyrazole-based compounds revealed that certain derivatives could inhibit cell proliferation significantly across multiple cancer cell lines, suggesting their utility in cancer therapy .

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine?

A multi-step synthesis approach is typically employed, starting with cyclocondensation of substituted hydrazines with α,β-unsaturated ketones. For example, analogous pyrazole derivatives (e.g., 5-aryl-1H-pyrazole-3-carboxamides) are synthesized via condensation reactions, followed by purification using column chromatography and recrystallization . Key parameters to optimize include reaction temperature (e.g., 80–100°C), solvent polarity (e.g., ethanol or DMF), and stoichiometry of the chlorophenyl substituent. Design of Experiments (DoE) methodologies can systematically reduce trial-and-error by analyzing factors like catalyst loading and reaction time .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the dihydro-pyrazole scaffold and chlorophenyl substitution pattern. For example, coupling constants (J = 8–12 Hz) in ¹H NMR distinguish between cis/trans configurations in similar dihydro-pyrazoles .
  • X-ray Crystallography: Single-crystal X-ray diffraction resolves the 3D structure, bond angles (e.g., C–N–C ≈ 120°), and packing interactions. Studies on derivatives like 4-(4-fluorophenyl)-1H-pyrazol-5-amine report triclinic crystal systems (space group P1) with hydrogen-bonded networks stabilizing the lattice .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for detecting halogen isotopes (e.g., ³⁵Cl/³⁷Cl) .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

Solubility is evaluated in polar (water, DMSO) and nonpolar solvents (hexane) using UV-Vis spectroscopy or gravimetric analysis. Stability studies under acidic/basic conditions (e.g., pH 2–12) and thermal stress (TGA/DSC) are critical for applications in catalysis or medicinal chemistry. For example, pyrazole derivatives with electron-withdrawing groups (e.g., -CF₃) exhibit enhanced thermal stability up to 200°C .

Advanced Research Questions

Q. What computational methods are effective for modeling the reaction mechanisms involving this compound?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict reaction pathways, transition states, and regioselectivity. For instance, ICReDD’s reaction path search methods combine quantum chemistry and machine learning to identify intermediates in pyrazole formation, reducing experimental iterations . Molecular dynamics simulations can also model solvent effects on reaction kinetics .

Q. How can contradictory data in catalytic activity or biological assays be resolved?

Contradictions often arise from impurities or solvent-dependent conformations. Strategies include:

  • Purity Validation: HPLC with UV/ELSD detectors to quantify byproducts.
  • Conformational Analysis: Variable-temperature NMR or cryo-EM to study dynamic equilibria .
  • Statistical Analysis: Multivariate regression to isolate confounding variables (e.g., trace metal contamination in catalysis) .

Q. What advanced techniques are used to study this compound’s interactions with biological targets?

  • Surface Plasmon Resonance (SPR): Measures binding kinetics (ka/kd) to receptors like kinases or GPCRs.
  • Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
  • Cryo-Electron Microscopy (Cryo-EM): Resolves binding modes at near-atomic resolution for structurally similar pyrazole inhibitors .

Q. How can researchers design experiments to probe the compound’s role in multi-step catalytic cycles?

  • Isotopic Labeling: ¹⁸O or deuterium tracing to track atom transfer in oxidation/reduction steps.
  • In Situ Spectroscopy: Raman or IR spectroscopy monitors intermediate formation in real time .
  • Kinetic Isotope Effects (KIE): Differentiates rate-determining steps in mechanisms involving C–H activation .

Methodological Considerations

  • Experimental Design: Use fractional factorial designs (e.g., Taguchi methods) to optimize synthesis yields while minimizing resource use .
  • Data Reproducibility: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles for crystallographic and spectroscopic datasets .

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